Umeclidinium bromide is classified as a quaternary ammonium compound and belongs to the class of anticholinergic agents. It is derived from the bicyclic compound quinuclidine, which is modified to enhance its therapeutic efficacy. The drug is marketed under various brand names, including Incruse Ellipta, and is typically administered via inhalation.
The synthesis of umeclidinium bromide has evolved over time, with several methods reported in the literature. Recent advancements focus on environmentally friendly approaches that reduce toxicity and improve yield.
Umeclidinium bromide has a complex molecular structure characterized by a bicyclic framework derived from quinuclidine. The chemical formula is CHBrN, with a molecular weight of approximately 350.27 g/mol.
Molecular Structure of Umeclidinium Bromide
Umeclidinium bromide undergoes several chemical reactions during its synthesis:
Umeclidinium bromide exerts its therapeutic effects by blocking the action of acetylcholine at muscarinic receptors in the airway smooth muscle:
Umeclidinium bromide is primarily used in clinical settings for:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1